molecular formula C17H22N2O2S B3290221 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide CAS No. 863512-55-4

4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide

Cat. No. B3290221
CAS RN: 863512-55-4
M. Wt: 318.4 g/mol
InChI Key: CUOCTGGPPXZAKZ-UHFFFAOYSA-N
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Description

“4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . The biological activities of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, the compound has some limitations, such as its low aqueous solubility and potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and duration of exposure when conducting experiments with this compound.

Future Directions

There are several future directions for the study of 4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the optimization of its pharmacokinetic properties. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its interaction with cellular targets. The use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce potential toxicity.

Scientific Research Applications

4-butoxy-N-(2-(2-methylthiazol-4-yl)ethyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal damage and improving cognitive function.

properties

IUPAC Name

4-butoxy-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-3-4-11-21-16-7-5-14(6-8-16)17(20)18-10-9-15-12-22-13(2)19-15/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOCTGGPPXZAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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